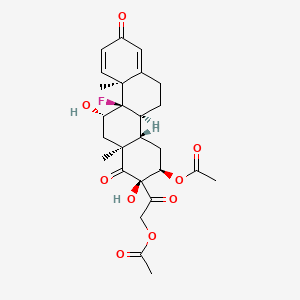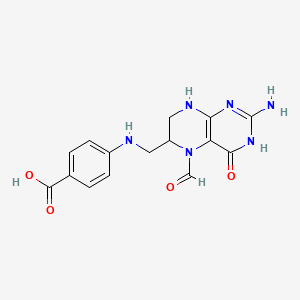
5-Formyltetrahydropteroic acid
Overview
Description
5-Formyltetrahydropteroic acid is a chemical compound with the molecular formula C15H16N6O4. It is a derivative of folic acid and plays a crucial role in various biological processes. This compound is known for its involvement in the synthesis and repair of DNA, as well as its function as a cofactor in numerous biochemical reactions involving folate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyltetrahydropteroic acid typically involves the reaction of 6-S-tetrahydrofolate with formaldehyde under controlled conditions. The reaction is carried out in a disodium hydrogen phosphate-sodium dihydrogen phosphate buffer at a pH of 7.0. Sodium hydroxide is added to adjust the pH to 7.8, followed by the addition of formaldehyde solution under nitrogen protection. The reaction is maintained at 25°C for one hour, after which sodium borohydride is added to reduce the intermediate. The reaction mixture is then heated to 65°C for 2.5 hours, cooled, and the pH is adjusted to 5.0 with concentrated hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in specialized facilities equipped with the necessary equipment for handling and processing chemical reagents .
Chemical Reactions Analysis
Types of Reactions: 5-Formyltetrahydropteroic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems and its applications in scientific research.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Sodium borohydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various nucleophiles can be used to substitute functional groups on the this compound molecule under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
5-Formyltetrahydropteroic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Plays a crucial role in the synthesis and repair of DNA, making it essential for studies involving genetic material.
Medicine: Used in the development of pharmaceuticals and as a cofactor in biochemical reactions involving folate.
Industry: Employed in the production of vitamins and other nutritional supplements
Mechanism of Action
The mechanism of action of 5-Formyltetrahydropteroic acid involves its role as a cofactor in folate-dependent biochemical reactions. It participates in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. The compound interacts with various enzymes, including methylenetetrahydrofolate reductase, to facilitate these reactions. Its molecular targets include enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Folic Acid: A precursor to 5-Formyltetrahydropteroic acid, essential for DNA synthesis and repair.
5-Methyltetrahydrofolic Acid: A methylated derivative of tetrahydrofolate, involved in the recycling of homocysteine to methionine.
Tetrahydrofolate: A reduced form of folic acid, serving as a cofactor in various biochemical reactions.
Uniqueness: this compound is unique due to its specific role in folate metabolism and its ability to participate in one-carbon transfer reactions. Its stability and reactivity under specific conditions make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQLECJFFZOOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4349-43-3 | |
| Record name | 5-Formyltetrahydropteroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004349433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-formyltetrahydropteroic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FORMYLTETRAHYDROPTEROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FW7ZL9BTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


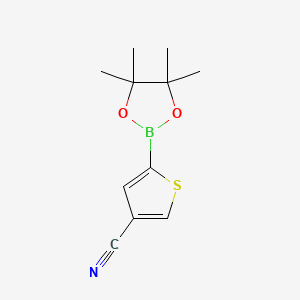
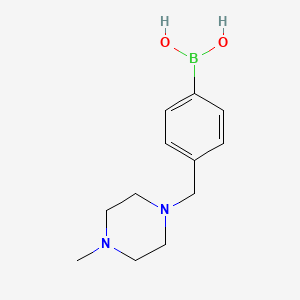
![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 3-methylene-, formate (9CI)](/img/new.no-structure.jpg)

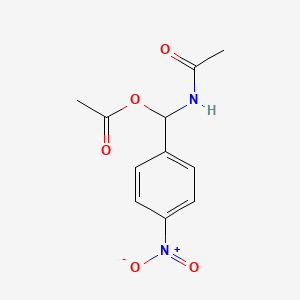
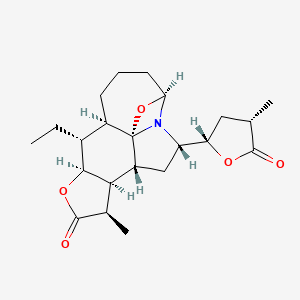

![4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol](/img/structure/B571494.png)


